molecular formula C17H13Cl2N B1385205 N-(2,4-Dichlorobenzyl)-1-naphthalenamine CAS No. 356531-71-0

N-(2,4-Dichlorobenzyl)-1-naphthalenamine

Cat. No. B1385205
M. Wt: 302.2 g/mol
InChI Key: VVZQXDNJTYFSQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for “N-(2,4-Dichlorobenzyl)-1-naphthalenamine” is not available, similar compounds such as “N-(2,4-dichlorobenzyl)-indolylchalcones” have been synthesized by reacting 3-acetyl indole with appropriate benzaldehyde in the presence of aqueous sodium hydroxide solution under reflux condition .

Scientific Research Applications

Analytical Chemistry Applications

Naphthalene derivatives, such as 1,4-dichlorobenzene and naphthalene itself, have been studied for their analytical applications. For example, a method has been developed for the simultaneous determination of 1,4-dichlorobenzene, naphthalene, and other residues in honey using gas chromatography-mass spectrometry, highlighting the importance of naphthalene derivatives in analytical methodologies (Tsimeli et al., 2008).

Photophysical and Photochemical Studies

The study of naphthalene derivatives extends to photophysical and photochemical properties. For instance, the synthesis, characterization, and analysis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide provided insights into its molecular geometry, vibrational frequencies, and electronic transitions, contributing to our understanding of naphthalene-based compounds in photochemistry (Sarojini et al., 2012).

Environmental and Biodegradation Studies

Naphthalene and its derivatives are also of interest in environmental sciences, particularly concerning their biodegradation. Research has been conducted on the biodegradation characters and mechanisms of naphthalene by microbial enzymes, which is crucial for understanding the environmental fate and remediation of naphthalene-based pollutants (Jin et al., 2015).

Organic Semiconductor Research

Naphthalene derivatives have been explored for their potential as organic semiconductors. The synthesis and characterization of naphtho[1,2-b:5,6-b']dithiophene and -diselenophene derivatives have provided valuable insights into their application in field-effect transistors, indicating the role of naphthalene-based compounds in the development of organic electronic materials (Shinamura et al., 2010).

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N/c18-14-9-8-13(16(19)10-14)11-20-17-7-3-5-12-4-1-2-6-15(12)17/h1-10,20H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZQXDNJTYFSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dichlorobenzyl)-1-naphthalenamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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